molecular formula C7H4FNO4 B1333805 5-Fluoro-2-nitrobenzoic acid CAS No. 320-98-9

5-Fluoro-2-nitrobenzoic acid

Cat. No. B1333805
CAS RN: 320-98-9
M. Wt: 185.11 g/mol
InChI Key: GHYZIXDKAPMFCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated nitrobenzoic acid derivatives is described in several papers. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is synthesized and used as a multireactive building block for the preparation of various heterocyclic compounds, including benzimidazoles and benzotriazoles, which are significant in drug discovery . Another synthesis process for 5-fluoro-2-nitrobenzotrifluoride is achieved using a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency compared to traditional batch reactors . Additionally, a novel route for the synthesis of 5-nitrobenzoxazole derivatives starting from 2-fluoro-5-nitroaniline is reported, highlighting the use of solvent-free conditions and the efficiency of the process .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through various analytical techniques. Single-crystal X-ray diffraction is used to unambiguously confirm the structure of a series of fluorinated benzimidazole-substituted nitronyl nitroxides . Similarly, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is confirmed by X-ray crystallography, along with NMR, elemental analysis, EI-MS, and FT-IR .

Chemical Reactions Analysis

The chemical reactivity of fluorinated nitrobenzoic acid derivatives is explored in the context of their use as intermediates in various reactions. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the synthesis of thiazolo[3,2-a]benzimidazol-3(2-H)-ones, with studies on the orientation of cyclization . The reactivity of these compounds is influenced by their functional groups, which can participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzoic acid derivatives are characterized in several studies. The acidity and redox properties of a series of fluorinated benzimidazole-substituted nitronyl nitroxides are investigated, revealing that the introduction of fluorine atoms significantly enhances the acidity of the compounds . The supramolecular hydrogen-bonding patterns of 5-fluorouracil cocrystals are studied, demonstrating the importance of specific hydrogen-bond donor and acceptor groups in the design of pharmaceutical cocrystals . Additionally, the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids in high-performance liquid chromatography is reported, indicating its utility in sensitive detection methods .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

5-Fluoro-2-nitrobenzoic acid is utilized in the synthesis of various heterocyclic compounds. Studies have demonstrated its effectiveness in the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in drug discovery (Křupková et al., 2013).

2. Fluorimetric Analysis

5-Fluoro-2-nitrobenzoic acid is used in fluorimetric analysis, notably in the development of assays for detecting amino acids. Its derivatives have been employed as precolumn fluorescent labeling reagents for high-performance liquid chromatography of amino acids, such as proline and hydroxyproline, enhancing sensitivity and detection capabilities (Watanabe & Imai, 1981).

3. Solid-Phase Synthesis

The compound is a key reactant in solid-phase synthesis methods. For instance, resin-bound 4-fluoro-3-nitrobenzoic acid (a closely related compound) has been used for creating polysubstituted benzodiazepin-2-ones and 1,5-benzodiazepin-2-ones. These methods are crucial for generating compounds with potential therapeutic applications (Schwarz et al., 1998).

4. Synthesis of Peptidomimetics

5-Fluoro-2-nitrobenzoic acid has been combined with other compounds in solid-phase syntheses to create peptidomimetics. These are molecules that mimic the structure and function of peptides and are important in therapeutic research (Jiang & Burgess, 2002).

5. Antioxidative Activity Assays

It has been used to develop novel spectrofluorometric methods for estimating the antioxidative activity of various biological samples. This application is vital for understanding the role of antioxidants in health and disease (Özyürek et al., 2012).

6. Near-Infrared Fluorescent Probing

5-Fluoro-2-nitrobenzoic acid has been involved in creating near-infrared fluorescent probes for detecting and observing biological processes, such as hydrogen polysulfides formation in cells under hypoxia stress. This is crucial for medical and biological research (Zhang et al., 2020)

Safety And Hazards

5-Fluoro-2-nitrobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

5-Fluoro-2-nitrobenzoic acid is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms . This continuous-flow synthesis strategy would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration .

properties

IUPAC Name

5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYZIXDKAPMFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372049
Record name 5-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitrobenzoic acid

CAS RN

320-98-9
Record name 5-Fluoro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The starting 5-fluoro-2-nitrobenzoic acid is prepared from 5-fluoro-2-nitrotoluene using a procedure similar to that for the preparation of 4-fluoro-2-nitrobenzoic acid which follows:
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Synthesis routes and methods II

Procedure details

3-Fluorobenzoic acid (1 g, 7.13 mmol) was dissolved in concentrated H2SO4 (2 ml) by warming slightly above room temperature. The solution was cooled to 0° C. Fuming nitric acid (539 mg, 8.56 mmol) was added slowly to the solution while keeping the temperature below 0° C. The solution was stirred at 0° C. for 3 h. The solution was poured into ice water, the solid formed were filtered, washed by cold water, and dried to yield 1.2 g (92%) of white solids. M.P. 122° C. 1H NMR (DMSO-d6): 7.60 (dt, J=2.9, 8.5 Hz, 1H), 7.71 (dd, J=2.9, 8.6 Hz, 1H), 8.13 (dd, J=4.8, 8.8 Hz, 1H). EIMS m/z 186 (M+I).
Quantity
1 g
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reactant
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2 mL
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solvent
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539 mg
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[Compound]
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ice water
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0 (± 1) mol
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Yield
92%

Synthesis routes and methods III

Procedure details

Step 2): Conc. HNO3 (25 ml) was added dropwise to a solution of 3-fluorobenzoic acid (25 g, 178 mmol) in conc. H2SO4 (190 ml) under cooling in an ice-bath and stirring for 30 mins. After the addition was complete, the mixture was stirred at 0° C. and at room temperature for each 30 mins. The resulting solution was poured into an ice water and extracted with AcOEt. The extract was washed with brine, dried over MgSO4 and evaporated to give 5-fluoro-2-nitrobenzoic acid as yellow powder, 32.1 g (97.2%): mp 141°-142° C.
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Quantity
25 mL
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reactant
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25 g
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190 mL
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solvent
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ice water
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Synthesis routes and methods IV

Procedure details

Fuming nitric acid (6.0 mL) was added to concentrated sulfuric acid (60 mL) at 0° C. and stirred for several minutes. To this solution was added 3-fluorobenzoic acid (5.60 g, 40 mmol) over 30 minutes and the reaction was allowed to continue for another 6 hours in an ice bath. The reaction was poured onto cracked ice, and the precipitate was collected by filtration and dried to give 5-fluoro-2-nitrobenzoic acid (7.20 g, 97%) as a white solid.: m.p. 118°-120°; 1H NMR (400 MHz, DMSO-d6) δ 7.62 (dt, 1H), 7.71 (dd, 1H), 8.14 (dd, 1H); 13C NMR (100 MHz, DMSO-d6) δ 117.1, 117.4, 119.2, 119.5, 127.6, 127.7, 131.5, 131.6, 144.5, 162.9, 165.4, 165.6.
Quantity
6 mL
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reactant
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60 mL
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solvent
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5.6 g
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reactant
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Synthesis routes and methods V

Procedure details

A mixture of 5-fluoro-2-nitrotoluene (25.0 g, 161 mmol), potassium permanganate (102 g, 645 mmol) and water (500 mL) was heated and stirred at 100° C. for 3 hours. The solution was cooled to room temperature, and insoluble matter derived from potassium permanganate was removed by celite filtration. The filtrate was washed with diethylether, made acidic by the addition of conc. hydrochloric acid, and organic matter was extracted with diethyl ether. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give 5-fluoro-2-nitrobenzoic acid. To a solution of 5-fluoro-2-nitro benzoic acid thus obtained in ethanol (100 mL) was added 10% palladium-carbon (0.5 g, 50% hydrate), and the mixture was stirred at room temperature under hydrogen atmosphere for 4 hours. The solution was filtered to remove the catalyst, and the filtrate was concentrated under reduced pressure to give the title compound (6.25 g, 25% yield).
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25 g
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reactant
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102 g
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reactant
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Quantity
500 mL
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-2-nitrobenzoic acid
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Citations

For This Compound
55
Citations
Y Yu, JM Ostresh, RA Houghten - The Journal of Organic …, 2002 - ACS Publications
… We also investigated using 5-fluoro-2-nitrobenzoic acid as an o-nitrobenzoic acid derivative in order to increase the numbers of intermediate 2 (Scheme 2). Thus, resin-bound 5-…
Number of citations: 64 pubs.acs.org
F Zhengjiang, H Guangguo, S Quanqing… - Chinese Journal of …, 2020 - sioc-journal.cn
… Significantly, 4-chloro-2nitrobenzoic acid (1g), 4-fluoro-2-nitrobenzoic acid (1h) and its isomer 5-fluoro-2-nitrobenzoic acid (1i) furnished target products with halo moiety surviving from …
Number of citations: 2 sioc-journal.cn
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
… Compared with its isomer 5-fluoro-2-nitrobenzoic acid 4, 4-fluoro-2-nitrobenzoic acid 3 was a less effective substrate. Likewise, a similar observation was consistent with good …
Number of citations: 75 pubs.acs.org
W Zhang, J Chen, X Du - Molecules, 2023 - mdpi.com
… of 2,3-dichloro-5-trifluoromethylpyridine (1) and 4-hydroxyphenylboronic acid (2), whereas 4 was synthesised using the nucleophilic substitution of 3 with 5-fluoro-2-nitrobenzoic acid. …
Number of citations: 2 www.mdpi.com
L Malik, NM Kelly, JN Ma, EA Currier… - Bioorganic & medicinal …, 2009 - Elsevier
A class of small molecules displaying comparable activities with peptide ligands BAM22 and corticostatin-14 at both the human and rhesus monkey MrgX1 and MrgX2 receptors, …
Number of citations: 32 www.sciencedirect.com
JM Larsen, EM Espinoza, JD Hartman… - Pure and Applied …, 2015 - degruyter.com
… In the 5-fluoro-2-nitrobenzoic acid, the C–F bond at the para position in relevance to the nitro group is quite polarized, making that carbon susceptible to the attack from an amine …
Number of citations: 28 www.degruyter.com
YV Bilokin, SM Kovalenko - Heterocyclic Communications, 2000 - degruyter.com
… In the beginning 5-fluoro-2nitrobenzoic acid (12) was obtained according to Stiles et al.in … of 2,4-dichloroaniline and 5-fluoro-2-nitrobenzoic acid (12) followed by reduction of nitro group …
Number of citations: 10 www.degruyter.com
JD Farmer Jr - 1990 - search.proquest.com
… sulfuric acid (H2SO4) at 0-5C proceeded smoothly to afford a 91% yield of the 5-fluoro-2nitrobenzoic acid after recrystallization. The 5-fluoro-2-nitrobenzoyl chloride was subsequently …
Number of citations: 0 search.proquest.com
I Hutchinson, MFG Stevens - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… The tolylboronic acid 6 was coupled with 2-bromo-4-fluoroaniline under Suzuki conditions 16 to afford biaryl 7 (68%) which reacted with 5-fluoro-2-nitrobenzoic acid under DCC …
Number of citations: 24 pubs.rsc.org
JT Mihalic, YJ Kim, M Lizarzaburu, X Chen… - Bioorganic & medicinal …, 2012 - Elsevier
… Via nucleophillic aromatic substitution, various substituted phenols 5 were condensed with 5-fluoro-2-nitrobenzoic acid 6 to give the resulting biphenyl ether 7. This was then condensed …
Number of citations: 22 www.sciencedirect.com

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